

Mass Spectrometry Analysis of Regaloside I: Application Notes and Protocols for Researchers

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Compound of Interest

Compound Name: *Regaloside I*

Cat. No.: *B15592200*

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Regaloside I, a phenylpropanoid glycerol glycoside, has garnered interest for its potential therapeutic properties, including its role in dermatology and drug development. This application note provides a detailed protocol for the mass spectrometry analysis of **Regaloside I**, intended to facilitate its identification, characterization, and quantification in various sample matrices. The methodologies outlined herein are designed for researchers in natural product chemistry, pharmacology, and drug development. This document includes protocols for sample preparation, liquid chromatography-mass spectrometry (LC-MS) analysis, and data interpretation, complemented by a proposed fragmentation pattern and a potential signaling pathway associated with its biological activity.

Introduction

Regaloside I is a naturally occurring phenylpropanoid glycerol glycoside with the molecular formula $C_{20}H_{26}O_{11}$.^{[1][2]} It has been identified as an active compound that can inhibit the upregulation of the F-actin capping protein alpha-1 subunit (CAPZA1).^{[1][2]} This inhibitory action has been shown to prevent morphological changes in human dermal fibroblasts induced by UVA radiation and to inhibit the reduction of collagen.^{[1][2]} Given these properties, **Regaloside I** presents a promising candidate for further investigation in the fields of

dermatology, particularly in anti-aging and skin photo-protection research, as well as in broader drug discovery programs. Accurate and reliable analytical methods are paramount for the advancement of such research. Mass spectrometry, coupled with liquid chromatography, offers the sensitivity and specificity required for the detailed analysis of **Regaloside I**.

Experimental Protocols

Sample Preparation from Plant Material

This protocol outlines the extraction of **Regaloside I** from plant tissues, such as the rhizomes of *Lilium brownii* var. *viridulum* Baker, where it has been found.^{[1][2]}

Materials:

- Plant tissue (fresh or dried and powdered)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Vortex mixer
- Centrifuge
- Syringe filters (0.22 µm)
- LC-MS vials

Procedure:

- Weigh 1 gram of the homogenized plant material.
- Add 10 mL of 80% methanol in water.
- Vortex the mixture for 5 minutes.
- Sonicate the mixture for 30 minutes in a sonication bath.
- Centrifuge the mixture at 10,000 x g for 15 minutes.

- Collect the supernatant.
- Repeat the extraction process (steps 2-5) on the pellet with another 10 mL of 80% methanol.
- Combine the supernatants.
- Evaporate the solvent under reduced pressure to obtain the crude extract.
- Re-dissolve the extract in a suitable solvent for LC-MS analysis (e.g., 50% methanol) to a final concentration of 1 mg/mL.
- Filter the solution through a 0.22 μ m syringe filter into an LC-MS vial.

Liquid Chromatography-Mass Spectrometry (LC-MS) Analysis

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
- Mass spectrometer equipped with an electrospray ionization (ESI) source (e.g., Q-TOF, Orbitrap, or Triple Quadrupole).

LC Parameters:

Parameter	Value
Column	C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A	0.1% Formic acid in Water
Mobile Phase B	0.1% Formic acid in Acetonitrile
Gradient	5% B to 95% B over 15 minutes, hold for 3 minutes, then return to initial conditions
Flow Rate	0.3 mL/min
Column Temperature	40 °C
Injection Volume	5 µL

MS Parameters:

Parameter	Value (Positive Ion Mode)	Value (Negative Ion Mode)
Ion Source	Electrospray Ionization (ESI)	Electrospray Ionization (ESI)
Capillary Voltage	3.5 kV	-3.0 kV
Source Temperature	120 °C	120 °C
Desolvation Temperature	350 °C	350 °C
Desolvation Gas Flow	800 L/hr	800 L/hr
Cone Gas Flow	50 L/hr	50 L/hr
Scan Range (MS1)	m/z 100-1000	m/z 100-1000
Collision Energy (MS/MS)	Ramped (e.g., 10-40 eV)	Ramped (e.g., 10-40 eV)

Data Presentation

Quantitative Data Summary

The following table summarizes the key mass spectrometric data for **Regaloside I**.

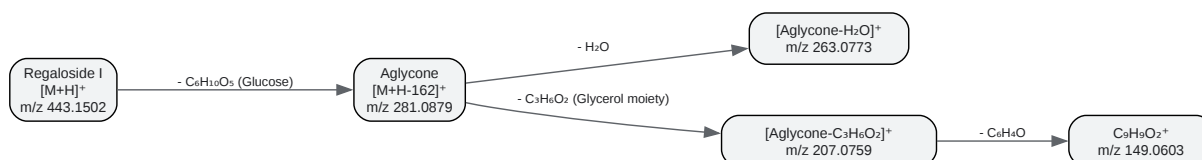
Compound	Molecular Formula	Molecular Weight (Da)	[M+H] ⁺ (m/z)	[M+Na] ⁺ (m/z)	[M-H] ⁻ (m/z)
Regaloside I	C ₂₀ H ₂₆ O ₁₁	442.4	443.1502	465.1321	441.1345

Note: The exact mass values for the adducts are calculated based on the molecular formula.

Visualization of Key Processes

Proposed Mass Spectrometry Fragmentation of Regaloside I

The following diagram illustrates a plausible fragmentation pathway for **Regaloside I** based on the common fragmentation patterns of phenylpropanoid glycosides. The fragmentation is initiated by the cleavage of the glycosidic bond and subsequent losses of water and other small molecules from the aglycone.

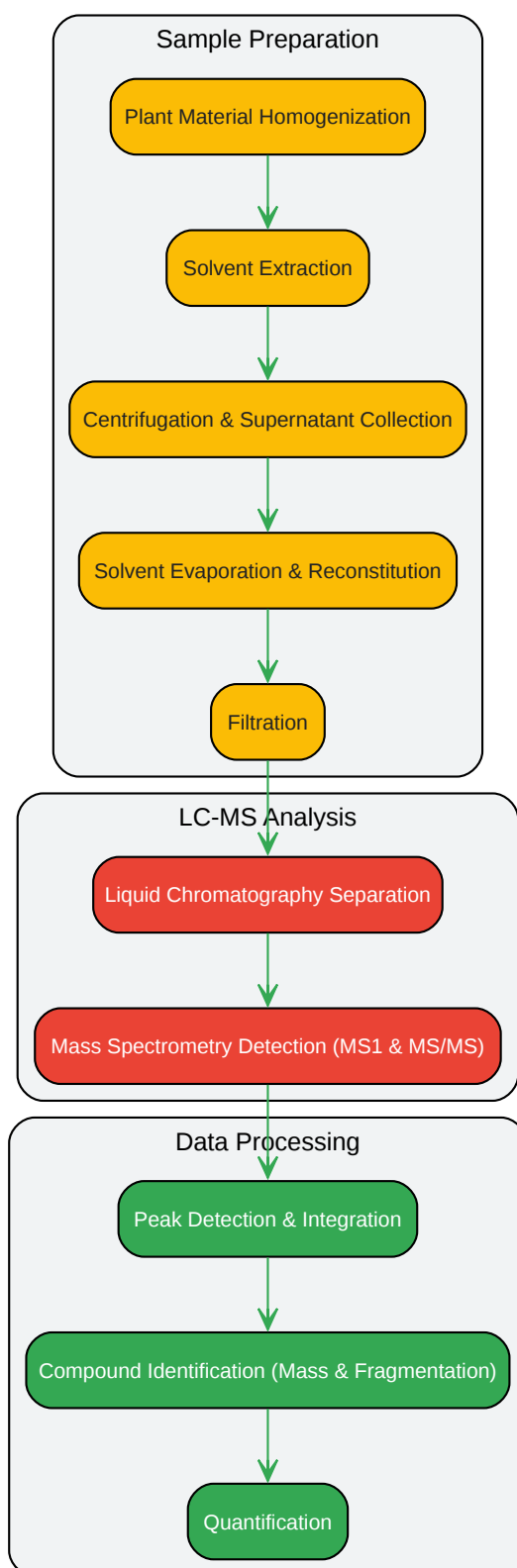


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Figure 1: Proposed MS/MS fragmentation of **Regaloside I**.

Experimental Workflow for LC-MS Analysis

The workflow diagram below outlines the sequential steps involved in the LC-MS analysis of **Regaloside I** from sample preparation to data analysis.

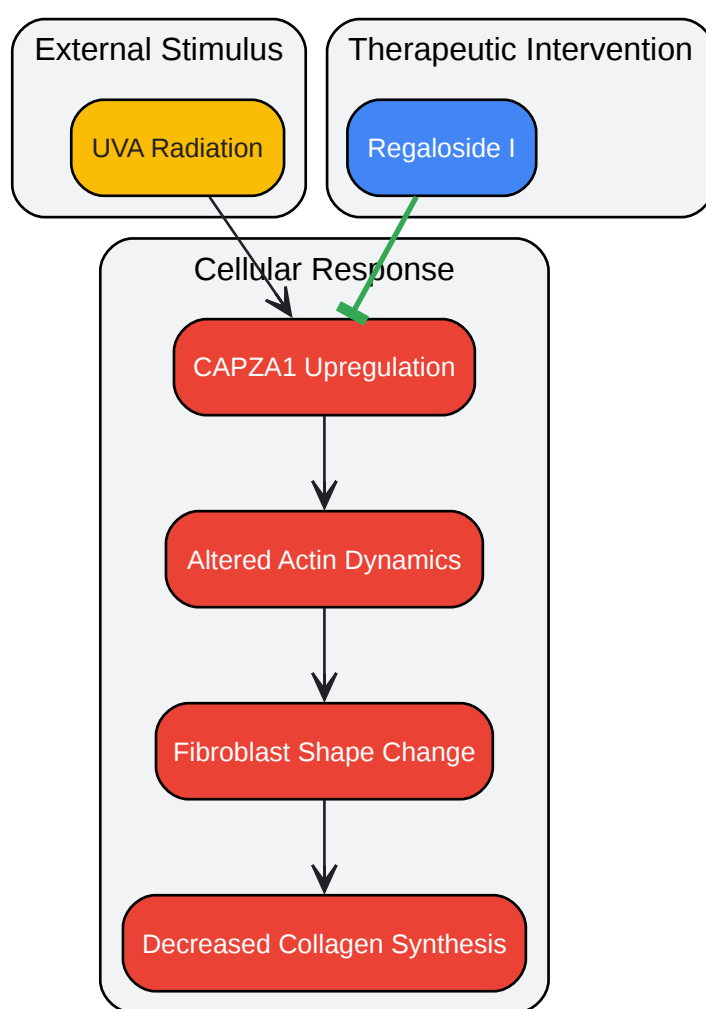


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Figure 2: LC-MS experimental workflow.

Proposed Signaling Pathway of Regaloside I in Dermal Fibroblasts

Regaloside I has been reported to inhibit the upregulation of CAPZA1, a protein that caps the barbed end of actin filaments, thereby regulating actin polymerization.[1][2] In the context of UVA-induced photoaging, increased CAPZA1 expression can lead to altered fibroblast morphology and reduced collagen synthesis. The following diagram proposes a signaling pathway for the action of **Regaloside I**.



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Figure 3: Proposed signaling pathway of **Regaloside I**.

Conclusion

The protocols and data presented in this application note provide a comprehensive framework for the mass spectrometry-based analysis of **Regaloside I**. The detailed experimental procedures for sample preparation and LC-MS analysis will enable researchers to reliably identify and quantify this compound. The proposed fragmentation pattern and signaling pathway offer valuable insights for structural elucidation and for understanding the biological activity of **Regaloside I**, thereby supporting its further investigation as a potential therapeutic agent in dermatology and other areas of drug development.

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References

- 1. Regaloside I | CAS:126239-78-9 | Manufacturer ChemFaces [chemfaces.com]
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